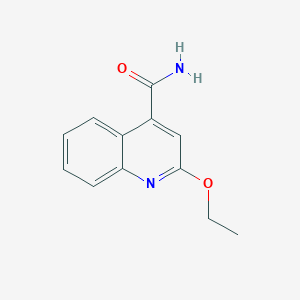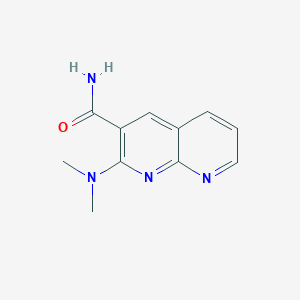
2-Ethoxyquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxyquinoline-4-carboxamide is a chemical compound with the molecular formula C12H12N2O2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an ethoxy group at the second position and a carboxamide group at the fourth position of the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxyquinoline-4-carboxamide typically involves the following steps:
Formation of 2-Ethoxyquinoline: This can be achieved through the cyclization of aniline derivatives with ethyl ethoxymethylenemalonate under acidic conditions.
Amidation Reaction: The 2-Ethoxyquinoline is then subjected to an amidation reaction with an appropriate amine to form the carboxamide group at the fourth position.
Industrial Production Methods: Industrial production of this compound may involve:
Catalytic Amidation: Using catalysts to facilitate the amidation reaction, which can enhance yield and reduce reaction time.
Green Chemistry Approaches: Utilizing environmentally friendly methods such as solvent-free conditions, microwave-assisted synthesis, or ionic liquids to minimize waste and energy consumption
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethoxyquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding quinoline-4-carboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products: The major products formed from these reactions include quinoline-4-carboxylic acid derivatives, amine derivatives, and substituted quinoline compounds .
Applications De Recherche Scientifique
2-Ethoxyquinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It has been studied for its potential antimalarial activity and other biological properties.
Medicine: Research has shown its potential as a lead compound for the development of new drugs targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Ethoxyquinoline-4-carboxamide involves the inhibition of specific molecular targets. For instance, it has been shown to inhibit translation elongation factor 2, which is crucial for protein synthesis in certain pathogens. This inhibition disrupts the life cycle of the pathogen, making it a potential candidate for antimalarial drugs .
Comparaison Avec Des Composés Similaires
Quinoline-4-carboxamide: Lacks the ethoxy group, which may affect its biological activity and chemical properties.
2-Methoxyquinoline-4-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its reactivity and applications.
2-Ethylquinoline-4-carboxamide:
Uniqueness: 2-Ethoxyquinoline-4-carboxamide is unique due to the presence of both the ethoxy and carboxamide groups, which confer specific chemical and biological properties that are distinct from its analogs .
Propriétés
Numéro CAS |
13884-26-9 |
|---|---|
Formule moléculaire |
C12H12N2O2 |
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
2-ethoxyquinoline-4-carboxamide |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-11-7-9(12(13)15)8-5-3-4-6-10(8)14-11/h3-7H,2H2,1H3,(H2,13,15) |
Clé InChI |
HIQNSVJSPWJJAM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC2=CC=CC=C2C(=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B11887175.png)
![3-Methylsulfanyl-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11887180.png)


![3-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-7-amine](/img/structure/B11887185.png)

![6-Bromo-7-fluoroimidazo[1,5-a]pyridine](/img/structure/B11887188.png)







